molecular formula C14H11NO2S B8705873 5-(Benzyloxy)benzo[d]thiazol-7-ol

5-(Benzyloxy)benzo[d]thiazol-7-ol

Cat. No. B8705873
M. Wt: 257.31 g/mol
InChI Key: RTNKVTJAFMYQPY-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

5-(benzyloxy)-7-bromobenzo[d]thiazole (0.65 g, 2.0 mmol), Pd2(dba)3 (95 mg, 0.10 mmol), and 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (180 mg, 0.42 mmol) were taken up in 1,4-dioxane (7.2 mL) under Ar. Aqueous 2 M KOH (3 mL, 6 mmol) was added and the mixture was heated to 90° C. After 35 min, the mixture was cooled to r.t. and was diluted with EtOAc (20 mL), water (15 mL), and brine (15 mL). The aqueous phase was and acidified with 3 M aqueous HCl (3 mL, 9 mmol). The phases were separated, and the organic phase was dried over Na2SO4, filtered, and concentrated to afford a crude residue that was purified by silica gel chromatography (10-60% EtOAc in hexanes) to provide 5-(benzyloxy)benzo[d]thiazol-7-ol 4.03B. LCMS-ESI+ (m/z): [M+H]+ calcd for C14H12NO2S: 258.1; found 257.8.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
7.2 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
95 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11](Br)[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[OH-:49].[K+].Cl>O1CCOCC1.CCOC(C)=O.O.[Cl-].[Na+].O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([OH:49])[C:12]2[S:16][CH:15]=[N:14][C:13]=2[CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,8.9.10,11.12.13.14.15|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C2=C(N=CS2)C1)Br
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
7.2 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Seven
Name
Quantity
95 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to r.t.
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (10-60% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C2=C(N=CS2)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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